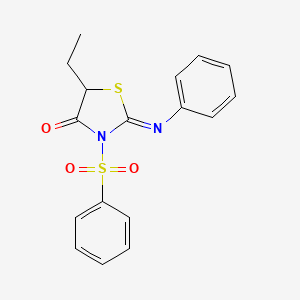
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl groups and morpholinylmethyl groups attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Octane Backbone: Starting with a suitable octane derivative, functional groups are introduced at the 1 and 8 positions.
Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Morpholinylmethyl Groups: Morpholinylmethyl groups are attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methoxy and morpholinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by altering signal transduction or gene expression.
類似化合物との比較
Similar Compounds
1,8-Bis(4-hydroxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione: Similar structure but with hydroxy groups instead of methoxy groups.
1,8-Bis(4-methoxyphenyl)-2,7-bis(piperidin-4-ylmethyl)octane-1,8-dione: Similar structure but with piperidinyl groups instead of morpholinyl groups.
Uniqueness
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is unique due to its specific combination of methoxyphenyl and morpholinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C32H44N2O6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
1,8-bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione |
InChI |
InChI=1S/C32H44N2O6/c1-37-29-11-7-25(8-12-29)31(35)27(23-33-15-19-39-20-16-33)5-3-4-6-28(24-34-17-21-40-22-18-34)32(36)26-9-13-30(38-2)14-10-26/h7-14,27-28H,3-6,15-24H2,1-2H3 |
InChIキー |
WFEGSTRRUUIRTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11653792.png)
![4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653797.png)

![4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11653815.png)
![14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653829.png)


![Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11653848.png)
![methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11653856.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11653862.png)
![3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653866.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11653885.png)
